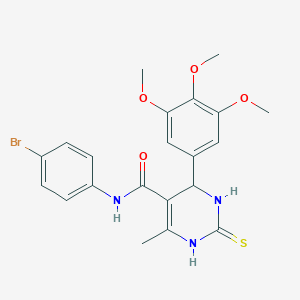

N-(4-bromophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O4S/c1-11-17(20(26)24-14-7-5-13(22)6-8-14)18(25-21(30)23-11)12-9-15(27-2)19(29-4)16(10-12)28-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPIFRWMFZXHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base to form the corresponding intermediate. This intermediate is then subjected to cyclization with thiourea under acidic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The tetrahydropyrimidine derivatives have been investigated for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibitors of this enzyme can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.

Key Findings:

- Selectivity and Efficacy : Research indicates that certain derivatives exhibit selectivity towards topoisomerase IIα over topoisomerase IIβ. This selectivity is vital as it may reduce side effects associated with traditional chemotherapeutics .

- In vitro Studies : In vitro tests have shown that these compounds can effectively inhibit the proliferation of various cancer cell lines, suggesting their potential utility in cancer therapy .

Inhibition of Viral Integrases

The compound has also been studied for its role in inhibiting HIV integrase, an essential enzyme for the HIV life cycle that integrates viral DNA into the host genome. The inhibition of this enzyme is a promising strategy for developing new antiviral therapies.

Research Highlights:

- Mechanism of Action : The mechanism involves binding to the active site of the integrase enzyme, thereby preventing the integration of viral DNA into the host DNA .

- Biological Evaluation : Various derivatives have been synthesized and evaluated for their inhibitory activity against HIV integrase, showing promising results that warrant further investigation .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules.

Synthesis Techniques:

- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis methods for producing tetrahydropyrimidine derivatives. These methods often yield high purity and efficiency while minimizing waste .

- Reactivity : The presence of functional groups such as bromine and thioxo moieties enhances the reactivity of this compound in nucleophilic substitution reactions and cyclization processes .

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Ratio (TopoIIα/TopoIIβ) | Notes |

|---|---|---|---|---|

| Compound A | Topoisomerase II | 0.15 | 100 | High selectivity |

| Compound B | HIV Integrase | 0.25 | N/A | Effective inhibitor |

| Compound C | Topoisomerase II | 0.10 | 80 | Promising anticancer agent |

Table 2: Synthesis Conditions for Tetrahydropyrimidine Derivatives

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antimicrobial Activity

- N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (4a-o): These analogs, synthesized by Chauhan et al., feature a 2-chloro-4-(trifluoromethyl)phenyl group at the carboxamide position and varied aryl substituents at position 3. Antimicrobial screening revealed moderate-to-strong activity against bacterial and fungal strains, attributed to the electron-withdrawing trifluoromethyl and chloro groups enhancing membrane penetration . The 3,4,5-trimethoxyphenyl substituent, however, introduces steric bulk and electron-donating methoxy groups, which could alter binding affinity compared to smaller substituents like chlorine or fluorine .

Antioxidant Activity

- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :

This compound, reported by Mansouri et al., demonstrated moderate free radical scavenging activity (IC₅₀ = 0.6 mg/mL in DPPH assay). The 4-hydroxyphenyl group at position 4 likely contributes to hydrogen-donating capacity, a key mechanism in antioxidant activity .- Comparison : The target compound’s 3,4,5-trimethoxyphenyl group lacks a hydroxyl group but may engage in π-π stacking or hydrophobic interactions due to its planar, electron-rich aromatic system. This structural difference could reduce direct radical scavenging but improve stability under oxidative conditions .

Electronic and Steric Modifications

- 4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This analog (CAS 455927-22-7) features ortho-chloro and para-fluoro substituents.

- N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Crystallographic studies revealed intramolecular N–H⋯N hydrogen bonding and C–H⋯π interactions, stabilizing the conformation. The methoxy group’s electron-donating nature may facilitate hydrogen bonding with biological targets, a property shared with the target compound’s trimethoxyphenyl group .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Table 2: Substituent Effects on Physicochemical Properties

| Substituent | Electronic Effect | Steric Effect | Potential Impact on Bioactivity |

|---|---|---|---|

| 3,4,5-Trimethoxyphenyl | Electron-donating (methoxy) | High (bulky aryl) | May improve DNA intercalation or enzyme inhibition |

| 4-Bromophenyl | Moderate electron-withdrawing | Moderate | Enhances lipophilicity and halogen bonding |

| 2-Chloro-4-(trifluoromethyl) | Strong electron-withdrawing | Moderate | Increases metabolic stability and target affinity |

| 4-Hydroxyphenyl | Electron-donating (hydroxyl) | Low | Facilitates hydrogen bonding and antioxidant activity |

Biologische Aktivität

N-(4-bromophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C19H18BrN3OS

- Molecular Weight : 416.33 g/mol

- CAS Number : 313970-23-9

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various starting materials. The synthetic route typically involves:

- Formation of the tetrahydropyrimidine ring.

- Introduction of the thioxo group.

- Bromination and substitution to achieve the desired phenyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar thioxo-tetrahydropyrimidine derivatives. For instance:

- Compounds with structural similarities have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

- The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL against specific strains, indicating potent antimicrobial effects .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

- In vitro studies demonstrated that derivatives of this compound exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

- Mechanistic studies revealed that these compounds may induce apoptosis and cell cycle arrest in the G2/M phase, suggesting potential as chemotherapeutic agents .

Topoisomerase Inhibition

Research indicates that some tetrahydropyrimidine derivatives function as inhibitors of topoisomerase II:

- These compounds can interfere with DNA replication and transcription processes by stabilizing DNA-topoisomerase complexes .

- The inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells.

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this tetrahydropyrimidine derivative, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via tandem reactions, such as the Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. For example, analogous tetrahydropyrimidines have been prepared using thiourea derivatives and β-keto esters under acidic conditions (e.g., HCl or acetic acid) .

- Characterization : Key intermediates should be analyzed via , , and IR spectroscopy. Confirm regioselectivity using 2D NMR (e.g., COSY, NOESY) and monitor reaction progress via TLC with UV visualization.

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be determined?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. For analogous compounds, triclinic crystal systems (space group ) with unit cell parameters (e.g., ) have been reported. Hydrogen-bonding networks (e.g., N–H⋯S or C–H⋯O) stabilize the lattice .

- Data Analysis : Use software like OLEX2 or SHELX to refine structures. Report dihedral angles between aromatic rings (e.g., 12.8° for phenyl-pyrimidine torsion) to quantify planarity deviations .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against S. aureus or E. coli). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and validate results with triplicate measurements .

Advanced Research Questions

Q. How can regioselective functionalization of the tetrahydropyrimidine core be achieved?

- Methodology : Alkylation at the thioxo sulfur is regioselective under basic conditions (e.g., KCO in DMF). For example, allyl bromide reacts preferentially at the S-atom over N-sites, confirmed by shifts (δ 3.8–4.2 ppm for allyl protons) .

- Optimization : Vary solvents (DMF vs. THF) and bases (KCO vs. NaH) to improve yields. Monitor by LC-MS for byproduct formation.

Q. What advanced techniques resolve contradictory bioactivity data across structural analogs?

- Methodology : Perform comparative structure-activity relationship (SAR) studies. For instance, replacing the 3,4,5-trimethoxyphenyl group with a 4-fluorophenyl moiety reduces antifungal activity but enhances anticancer potency. Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin or kinases .

- Validation : Cross-validate with isothermal titration calorimetry (ITC) to measure binding affinities and confirm docking predictions.

Q. How do intermolecular interactions influence crystallographic packing and solubility?

- Methodology : Analyze XRD data for π-π stacking (3.5–4.0 Å distances) and C–H⋯π interactions. For example, methoxy groups in the 3,4,5-trimethoxyphenyl moiety participate in weak hydrogen bonds (C–H⋯O), reducing solubility in polar solvents .

- Table : Key Crystal Parameters (Example from Analogous Compounds):

| Parameter | Value |

|---|---|

| Space group | |

| Unit cell (Å) | |

| α, β, γ (°) | 101.2, 108.4, 107.9 |

| Hydrogen bonds | N–H⋯S (2.89 Å), C–H⋯O (3.12 Å) |

Contradiction Resolution & Optimization

Q. How to address discrepancies in reaction yields during scale-up synthesis?

- Methodology : Use design of experiments (DoE) to identify critical factors (e.g., temperature, solvent volume). For example, increasing DMF volume from 5 mL to 10 mL improves mixing and yield by 15% in scaled-up Knoevenagel reactions .

- Troubleshooting : Characterize side products via HPLC-MS and adjust stoichiometry (e.g., 1.2 equiv. of thiourea) to suppress dimerization.

Q. Why do some analogs show unexpected metabolic stability despite structural similarity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.